molecular formula C15H12BrN B6307156 2-(2-Bromophenyl)-1-methyl-1H-indole CAS No. 1067883-80-0

2-(2-Bromophenyl)-1-methyl-1H-indole

Cat. No.: B6307156
CAS No.: 1067883-80-0
M. Wt: 286.17 g/mol
InChI Key: GCWYEMJIAFOYCL-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-methyl-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The compound features a bromine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom of the indole ring, making it a substituted indole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-1-methyl-1H-indole can be achieved through various methods. One common approach involves the cyclization of 2-(2-bromophenyl)-2-formylacetate with primary amines, catalyzed by copper(I) salts . This method is based on an intramolecular Ullman reaction, which is efficient and yields the desired indole derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of palladium or copper catalysts is common in industrial settings to ensure high yields and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-1-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typical.

Major Products Formed:

    Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.

    Oxidation Reactions: Indole-2,3-diones are common oxidation products.

    Reduction Reactions: Indolines are typical reduction products.

    Coupling Reactions: Complex biaryl or heteroaryl compounds are formed.

Scientific Research Applications

Chemistry: 2-(2-Bromophenyl)-1-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are often explored for their ability to interact with various biological targets, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-methyl-1H-indole involves its interaction with various molecular targets. The indole ring system is known to interact with enzymes, receptors, and other proteins, modulating their activity. The bromine atom and methyl group can influence the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

    Proteins: The compound can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

    2-Phenyl-1-methyl-1H-indole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(2-Chlorophenyl)-1-methyl-1H-indole: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    2-(2-Fluorophenyl)-1-methyl-1H-indole: Features a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: 2-(2-Bromophenyl)-1-methyl-1H-indole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. The bromine atom also influences the compound’s biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-(2-bromophenyl)-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWYEMJIAFOYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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